molecular formula C12H17NO B2532729 1-(4-Ethylphenyl)pyrrolidin-3-ol CAS No. 1784219-12-0

1-(4-Ethylphenyl)pyrrolidin-3-ol

Cat. No. B2532729
CAS RN: 1784219-12-0
M. Wt: 191.274
InChI Key: AOGRCXUACJYYJZ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)pyrrolidin-3-ol, also known as 4-ethylpiperidinone-3-carboxylic acid, is a cyclic organic compound with a molecular formula of C12H17NO. It has a molecular weight of 191.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 191.27 .

Scientific Research Applications

Synthesis and Characterization

  • Compounds with structural similarities to "1-(4-Ethylphenyl)pyrrolidin-3-ol" have been synthesized and characterized to explore their reactivity and potential applications. For instance, the synthesis of novel heterocyclic molecules involving reduction reactions and the exploration of their reactivity through density functional theory (DFT) calculations and molecular dynamics (MD) simulations demonstrate their potential in non-linear optics and as lead compounds for anti-cancer drugs (Murthy et al., 2017).

Material Science and Sensing Applications

  • Heteroatom-containing organic fluorophores demonstrate unique properties, such as aggregation-induced emission (AIE), which can be utilized as fluorescent pH sensors. This capability showcases the application of structurally related compounds in developing advanced materials for sensing and imaging (Yang et al., 2013).

Catalysis and Organic Synthesis

  • Research into catalytic processes and organic synthesis methodologies often involves compounds like "this compound". For example, the development of enantioselective catalysts and the exploration of their influence on hydrogenation reactions highlight the role of such compounds in advancing synthetic chemistry (Nagel & Roller, 1998).

Drug Discovery and Development

  • In the context of drug discovery, the synthesis and evaluation of novel compounds for inhibitory activity against biological targets are critical. Studies focusing on the design and synthesis of derivatives and their potential as inhibitors for specific enzymes or receptors contribute to the development of new therapeutic agents. For instance, compounds exhibiting inhibition of glycolic acid oxidase (GAO) showcase the therapeutic potential in treating conditions like hyperoxaluria (Rooney et al., 1983).

properties

IUPAC Name

1-(4-ethylphenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGRCXUACJYYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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